molecular formula C20H29N3O B13946342 2-(3-Diethylaminopropionyl)-5,7-dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole CAS No. 61802-43-5

2-(3-Diethylaminopropionyl)-5,7-dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole

Cat. No.: B13946342
CAS No.: 61802-43-5
M. Wt: 327.5 g/mol
InChI Key: AEWCQUKMWATSDO-UHFFFAOYSA-N
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Description

2-(3-Diethylaminopropionyl)-5,7-dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole is a complex organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Diethylaminopropionyl)-5,7-dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aniline derivatives with ethyl diazoacetate, followed by cyclization with trifluoromethanesulfonic anhydride and a mixture of 2-chloropyridine and 2,6-dichloropyridine . This method ensures the formation of the indole ring system, which is crucial for the compound’s structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Diethylaminopropionyl)-5,7-dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of N-alkylated indole derivatives.

Scientific Research Applications

2-(3-Diethylaminopropionyl)-5,7-dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Diethylaminopropionyl)-5,7-dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, indole derivatives are known to interact with neurotransmitter receptors, influencing neurological functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Diethylaminopropionyl)-5,7-dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole stands out due to its unique structure, which combines the indole ring with a diethylaminopropionyl group. This combination may confer unique biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

CAS No.

61802-43-5

Molecular Formula

C20H29N3O

Molecular Weight

327.5 g/mol

IUPAC Name

3-(diethylamino)-1-(5,7-dimethyl-3,4-dihydro-1H-pyrimido[1,6-a]indol-2-yl)propan-1-one

InChI

InChI=1S/C20H29N3O/c1-5-21(6-2)11-10-20(24)22-12-9-18-16(4)17-13-15(3)7-8-19(17)23(18)14-22/h7-8,13H,5-6,9-12,14H2,1-4H3

InChI Key

AEWCQUKMWATSDO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCC(=O)N1CCC2=C(C3=C(N2C1)C=CC(=C3)C)C

Origin of Product

United States

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